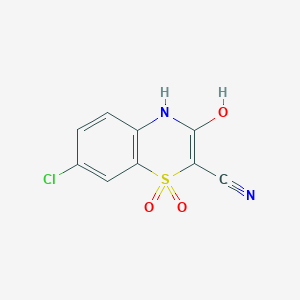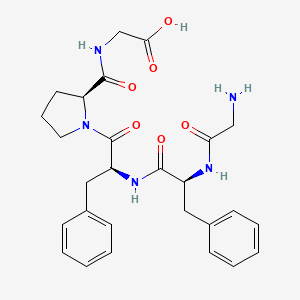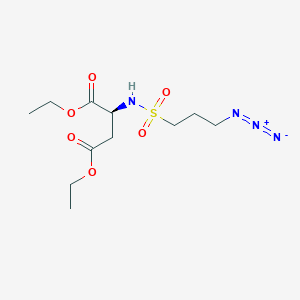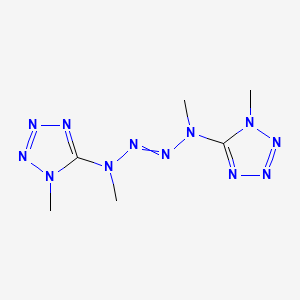
7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetonitrile in the presence of a base, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazines .
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological studies due to its antimicrobial, antiviral, and anticancer properties. It has been tested against various pathogens and cancer cell lines, demonstrating significant activity .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in critical biological processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of cellular signaling pathways . Additionally, its ability to intercalate with DNA makes it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound is similar in structure but contains a fluoroethyl group instead of a hydroxy group.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Another related compound with bromine substituents.
Uniqueness
7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
821806-27-3 |
|---|---|
Molecular Formula |
C9H5ClN2O3S |
Molecular Weight |
256.67 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O3S/c10-5-1-2-6-7(3-5)16(14,15)8(4-11)9(13)12-6/h1-3,12-13H |
InChI Key |
QQVGTXLOJZPYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)C(=C(N2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)



![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)
